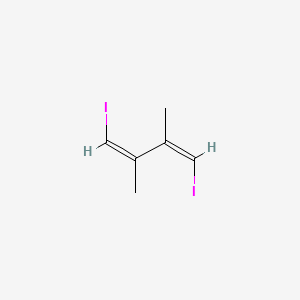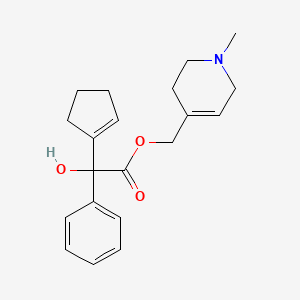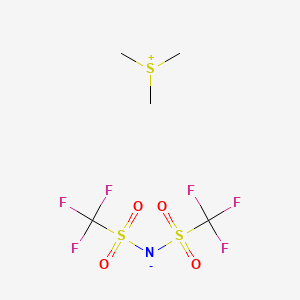
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium is a compound known for its unique properties and applications in various fields. It is commonly used in organic synthesis and as an ionic liquid. The compound is characterized by its strong solubility in common organic solvents and its stability under typical experimental conditions .
Vorbereitungsmethoden
The synthesis of bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium typically involves the reaction of a base metal salt complex with trifluoromethanesulfonyl imide. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the product . Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound is known to participate in nucleophilic substitution reactions, where common reagents include alkyl halides and conditions may involve solvents like acetonitrile[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted azanides.
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium has a wide range of applications in scientific research:
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Wirkmechanismus
The mechanism by which bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium exerts its effects involves its ability to act as a catalyst and solvent. Its molecular structure allows it to interact with various substrates and reagents, facilitating reactions through phase transfer catalysis. The compound’s ionic nature enables it to stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
Bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium can be compared with other similar compounds such as:
Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium: Similar in structure but with different alkyl groups, affecting solubility and reactivity.
Bis(trifluoromethylsulfonyl)azanide;triethylsulfonium: Another variant with ethyl groups, which may have different catalytic properties.
The uniqueness of this compound lies in its specific combination of alkyl groups and its resulting properties, making it particularly effective in certain catalytic and solvent applications.
Eigenschaften
Molekularformel |
C5H9F6NO4S3 |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;trimethylsulfanium |
InChI |
InChI=1S/C3H9S.C2F6NO4S2/c1-4(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-3H3;/q+1;-1 |
InChI-Schlüssel |
AESCANJJKQXGHE-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
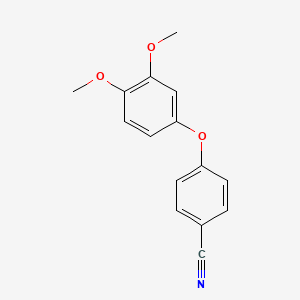
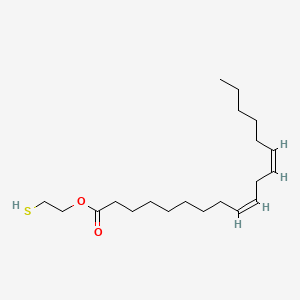
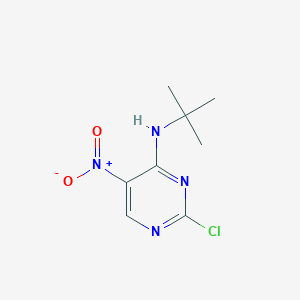



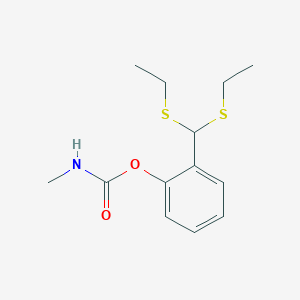

![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
